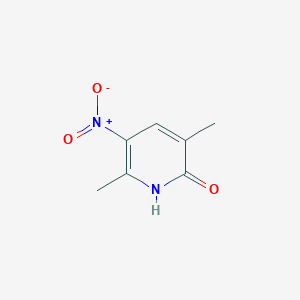

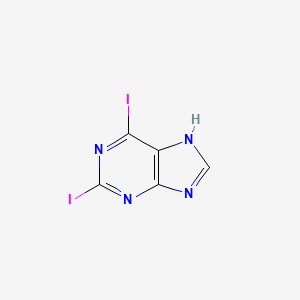

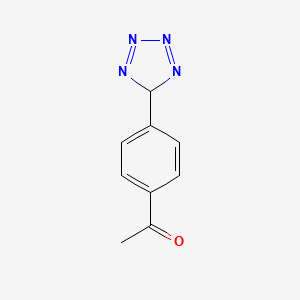

![molecular formula C15H14N3NaO2 B1603897 苯甲酸,4-[[4-(二甲氨基)苯基]偶氮],钠盐 CAS No. 845-46-5](/img/structure/B1603897.png)

苯甲酸,4-[[4-(二甲氨基)苯基]偶氮],钠盐

描述

Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt, also known as 4-Aminoazobenzene-4-sulfonic acid sodium salt (AABS), is an azo dye used in the synthesis of various organic compounds. AABS is a highly water-soluble, yellow-orange dye with a melting point of 350°C and a molecular weight of 477.5 g/mol. It is used in a variety of applications, including as a dye in the textile industry, as a reagent in analytical chemistry, and as a fluorescent dye in biochemistry.

科学研究应用

Application in FRET Studies

Field

Summary of the Application

Dabcyl is often used in various biomolecular applications as a dark quencher in Fluorescence Resonance Energy Transfer (FRET)-labelled probes .

Methods of Application

In FRET studies, Dabcyl is used as an acceptor chromophore. It is paired with a donor chromophore. When the donor is excited, it can transfer energy to the Dabcyl molecule, which then dissipates the energy as heat, effectively “quenching” the fluorescence .

Results or Outcomes

The use of Dabcyl in FRET studies allows researchers to investigate a variety of biological phenomena, including protein folding, molecular interactions, and cellular processes .

Application in Metal Ion Detection

Field

Summary of the Application

Dabcyl has been used as a colorimetric chemosensor for the detection of metal cations with biological and environmental importance .

Methods of Application

The dye displays a marked color change from light yellow to pink for certain metal ions (Hg2+, Fe2+, Pd2+, Sn2+, and Al3+) in acetonitrile solution .

Results or Outcomes

Dabcyl has shown remarkable sensitivity and selectivity towards these metal ions with a marked color change visible to the naked eye .

Application in Cellular Uptake Studies

Field

Summary of the Application

Dabcyl has been used to study the cellular uptake of cationic peptides .

Methods of Application

The compound was used to modify tetra- and hexaarginine, and its effect on the internalisation of these peptides was studied .

Results or Outcomes

The modification with Dabcyl increased the internalisation of both peptides, with a more outstanding effect in the case of hexaarginine .

Application in Palladium Detection

Field

Summary of the Application

Dabcyl has been used as a naked eye colorimetric chemosensor for the detection of palladium in an aqueous medium .

Methods of Application

The cation binding character of Dabcyl was evaluated by color changes as seen by the naked eye, UV-Vis and 1H NMR titrations in aqueous mixtures of SDS (0.02 M, pH 6) solution with acetonitrile (99:1, v/v) .

Results or Outcomes

Out of the several cations tested, chemosensor Dabcyl had a selective response for Pd2+, showing a remarkable color change visible to the naked eye and large bathochromic shifts in the UV-Vis spectrum . This compound was very sensitive for Pd2+, with a detection limit as low as 5.4 × 10−8 M .

Application in Cell-Penetrating Peptides

Field

Summary of the Application

Dabcyl has been used to study the cellular uptake of cationic peptides .

Methods of Application

The compound was used to modify tetra- and hexaarginine, and its effect on the internalisation of these peptides was studied .

Results or Outcomes

The modification with Dabcyl increased the internalisation of both peptides, with a more outstanding effect in the case of hexaarginine . The modified hexaarginine may enter into cells more effectively than octaarginine, and showed diffuse distribution besides vesicular transport already at low concentration .

Application in Tin and Iron Detection

Summary of the Application

Dabcyl has been used as a naked eye colorimetric chemosensor for the detection of tin and iron in an aqueous medium .

Results or Outcomes

Out of the several cations tested, chemosensor Dabcyl had a selective response for Sn2+ and Fe3+, showing a remarkable color change visible to the naked eye and large bathochromic shifts in the UV-Vis spectrum . This compound was very sensitive for Sn2+ and Fe3+, with a detection limit as low as 1.3 × 10−7 M and 5.2 × 10−8 M, respectively .

Application in Peptide Delivery

Results or Outcomes

The modification with Dabcyl increased the internalisation of both peptides, and its effect was more outstanding in case of hexaarginine . The modified hexaarginine may enter into cells more effectively than octaarginine, and showed diffuse distribution besides vesicular transport already at low concentration .

属性

IUPAC Name |

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCKRHPYZNTEIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061209 | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

CAS RN |

845-46-5 | |

| Record name | Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

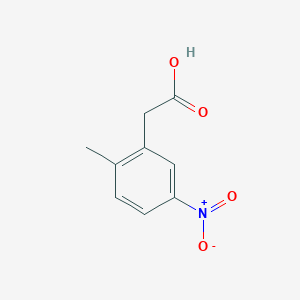

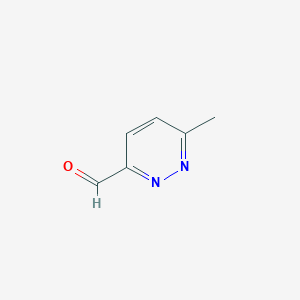

![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)

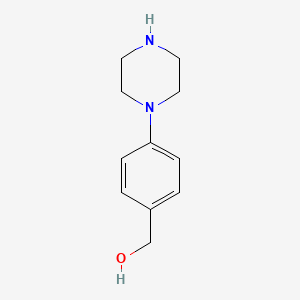

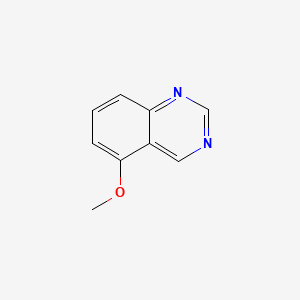

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

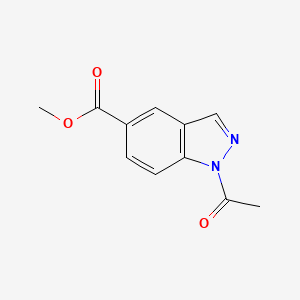

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)